molecular formula C16H18O B8388692 (2,2',6'-Trimethylbiphenyl-3-yl)methanol

(2,2',6'-Trimethylbiphenyl-3-yl)methanol

Cat. No.: B8388692
M. Wt: 226.31 g/mol
InChI Key: LCHQKELPMOZWMW-UHFFFAOYSA-N
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Description

(2,2',6'-Trimethylbiphenyl-3-yl)methanol is a biphenyl derivative featuring three methyl substituents at the 2, 2', and 6' positions of the biphenyl core and a hydroxymethyl (-CH2OH) group at the 3-position. This compound is synthesized via microwave-assisted reactions, as demonstrated in a protocol yielding 57.2% purity after silica gel chromatography . The trimethyl groups enhance lipophilicity, while the hydroxymethyl group introduces moderate polarity, making it a versatile intermediate in organic synthesis and materials science.

Properties

Molecular Formula

C16H18O

Molecular Weight

226.31 g/mol

IUPAC Name

[3-(2,6-dimethylphenyl)-2-methylphenyl]methanol

InChI

InChI=1S/C16H18O/c1-11-6-4-7-12(2)16(11)15-9-5-8-14(10-17)13(15)3/h4-9,17H,10H2,1-3H3

InChI Key

LCHQKELPMOZWMW-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=CC=C1)C)C2=CC=CC(=C2C)CO

Origin of Product

United States

Comparison with Similar Compounds

Table 1: Key Structural and Functional Comparisons

Compound Name Substituents/Functional Groups Key Properties Applications
(2,2',6'-Trimethylbiphenyl-3-yl)methanol - 2,2',6'-Trimethyl biphenyl
- 3-CH2OH
Moderate polarity, lipophilic backbone Synthetic intermediate, materials science
[3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methanol (2b) - 3-CH2OH
- Boronate ester (dioxaborolane)
High stability, reactivity in Suzuki couplings Cross-coupling reactions, drug synthesis
2',3,6-Trimethyl-[1,1'-biphenyl]-2-ol (3b) - 2',3,6-Trimethyl biphenyl
- 2-OH
Higher acidity (pKa ~10–12), hydrogen bonding Catalysis, phenolic resins
3-Methoxy-3'-trifluoromethylbiphenyl - 3-OCH3
- 3'-CF3
Electron-withdrawing CF3 group, increased dipole moment Electronic materials, agrochemicals
[3-[[4-(2-Chlorophenoxy)-6-phenoxy-1,3,5-triazin-2-yl]amino]phenyl]methanol (9e) - Triazine core
- Chlorophenoxy, phenoxy, 3-CH2OH
High molecular weight (C22H17ClN4O3), bioactivity Pharmaceuticals, antimicrobial agents
(6-Methoxy-2-naphthalenyl)(thiophen-3-yl)methanol - Naphthalene, thiophene
- CH2OH
Extended conjugation, UV activity (λmax ~280–320 nm) Optoelectronics, sensors

Structural and Electronic Effects

  • Trimethyl vs. Hydroxyl Groups: The trimethyl substitution in this compound increases steric hindrance and lipophilicity compared to 2',3,6-Trimethyl-[1,1'-biphenyl]-2-ol (3b), which has a hydroxyl group. The -OH group in 3b enhances acidity (pKa ~10–12) and solubility in polar solvents due to hydrogen bonding .
  • Boronate Ester vs. Methanol: The boronate ester in compound 2b enables participation in Suzuki-Miyaura cross-couplings, a reactivity absent in the target compound. However, the dioxaborolane ring increases molecular weight and reduces polarity .
  • Trifluoromethyl vs. Methyl : The CF3 group in 3-Methoxy-3'-trifluoromethylbiphenyl withdraws electrons, lowering electron density on the biphenyl core. This contrasts with the electron-donating methyl groups in the target compound, which may stabilize charge-transfer interactions .

Physicochemical Properties

  • Solubility : The trimethyl groups in the target compound reduce water solubility compared to hydroxylated analogs like 3b. However, the hydroxymethyl group (-CH2OH) provides better solubility in alcohols than purely hydrocarbon analogs.
  • Thermal Stability : Methyl groups enhance thermal stability, as seen in the target compound, whereas boronate esters (e.g., 2b) may decompose under acidic conditions .
  • UV Absorption: Extended aromatic systems, such as naphthalene and thiophene in (6-Methoxy-2-naphthalenyl)(thiophen-3-yl)methanol, exhibit stronger UV absorption (λmax ~280–320 nm) compared to biphenyl derivatives .

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